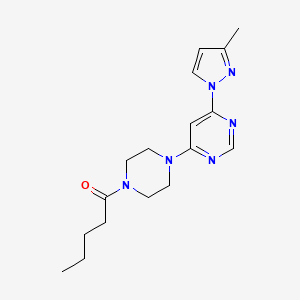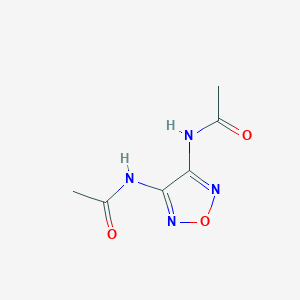
2-(difluoromethyl)-7-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including those with fluorinated substituents, often involves redox reactions, nucleophilic additions, or cycloaddition reactions. A notable synthesis approach includes the reaction of trifluoromethylchromones with ethyl mercaptoacetate, leading to the formation of thieno[2,3-c]chromen-4-ones via a redox process with high yields. Oxidation and subsequent transformations allow for the creation of various fluorinated analogs of natural compounds (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Additionally, the use of malonic acid in reactions with 2-trifluoromethyl-4H-chromen-4-imines has been shown to produce 2-methyl-2-trifluoromethylchroman-4-ones, highlighting a simple and efficient synthetic pathway (Sosnovskikh & Usachev, 2002).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is often determined through X-ray diffraction, providing insight into the compound's conformation and supramolecular architecture. Studies have elucidated the crystal structures of various chromenone compounds, revealing intra-molecular hydrogen bonding and the impact of substituents on the overall molecular geometry. For example, the structure of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) showcases the role of hydrogen bonding in the stability of the compound's structure (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo a variety of chemical reactions, including nucleophilic additions, cyclizations, and coupling reactions. The reactivity of these compounds is significantly influenced by the presence of fluorinated substituents, which can enhance both the chemical stability and reactivity under certain conditions. For instance, reactions involving (trifluoromethyl)trimethylsilane demonstrate the potential for regioselective nucleophilic fluoromethylation, producing highly functionalized fluorinated heterocycles (Izquierdo, Jain, Abdulkadir, & Schiltz, 2018).
Aplicaciones Científicas De Investigación
Synthetic Strategies and Chemical Properties
Facile Synthesis Approaches : A study by Xiang and Yang (2014) highlights a facile and efficient synthetic strategy for producing compounds similar to 2-(difluoromethyl)-7-methyl-4H-chromen-4-one, specifically focusing on 3-((trifluoromethyl)thio)-4H-chromen-4-one. They utilized AgSCF3 and trichloroisocyanuric acid, indicating the potential for streamlined synthesis under mild conditions, insensitive to air and moisture (Xiang & Yang, 2014).
Fluorophore Properties : Uchiyama et al. (2006) described the unique fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits strong fluorescence in protic solvents. This property suggests potential applications in developing new fluorogenic sensors (Uchiyama et al., 2006).
Palladium-Catalyzed Functionalization : Izquierdo et al. (2018) explored the use of 2-trifluoromethylchromenones in palladium-catalyzed coupling reactions, leading to the synthesis of highly functionalized trifluoromethyl heterocycles. This indicates the potential for complex structural modifications and applications in organic synthesis (Izquierdo et al., 2018).
Environmental and Biological Implications
Environmental-Friendly Synthesis : Ranjbar‐Karimi et al. (2011) demonstrated an environmentally friendly synthesis method for 2H-chromen-2-ones derivatives. This method could be applicable for synthesizing compounds like 2-(difluoromethyl)-7-methyl-4H-chromen-4-one, indicating its potential in green chemistry (Ranjbar‐Karimi et al., 2011).
Antitumor Activity : Mary et al. (2021) conducted theoretical investigations on chromone derivatives, revealing their potential biological activity, including antitumor properties. This study suggests possible pharmacological applications for structurally related compounds like 2-(difluoromethyl)-7-methyl-4H-chromen-4-one (Mary et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c1-6-2-3-7-8(14)5-10(11(12)13)15-9(7)4-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNGPUUFAPPMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)
![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)
![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)
![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)


![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)